Enrofloxacin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

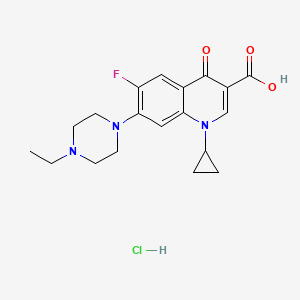

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJWYUDBXNNVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920877 | |

| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112732-17-9 | |

| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112732-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enrofloxacin Hydrochloride's Assault on Bacterial DNA Gyrase: A Technical Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the molecular mechanism by which enrofloxacin hydrochloride, a critical veterinary fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. This guide details the intricate interactions that lead to bacterial cell death, providing a foundational resource for the development of novel antibacterial agents.

This compound exerts its bactericidal effect by targeting DNA gyrase, an essential bacterial enzyme that controls DNA topology. The primary mechanism involves the stabilization of a transient intermediate in the enzyme's catalytic cycle, the DNA gyrase-DNA cleavage complex. This action effectively stalls DNA replication and transcription, leading to irreversible double-strand DNA breaks and subsequent cell death.

The Core Mechanism: A Stabilized Tripartite Complex

The interaction begins with the non-covalent binding of enrofloxacin to the complex formed between DNA gyrase and bacterial DNA.[1] DNA gyrase itself is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[2] The GyrA subunits are responsible for DNA breakage and reunion, while the GyrB subunits harbor the ATP-binding sites that drive the enzyme's supercoiling activity.

Enrofloxacin intercalates into the DNA at the site of cleavage, forming a stable ternary complex with the enzyme and the broken DNA strands.[1] This stabilization prevents the re-ligation of the DNA backbone, a crucial step in the normal catalytic function of DNA gyrase. The trapped enzyme-drug-DNA complex acts as a physical barrier to the progression of replication forks and transcription machinery, triggering a cascade of cellular events that culminate in bacterial demise.

dot

References

An In-depth Technical Guide to the Physicochemical Properties of Enrofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of enrofloxacin hydrochloride, a widely used fluoroquinolone antibiotic in veterinary medicine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. The information presented herein is compiled from scientific literature and aims to provide a detailed understanding of the molecule's characteristics, supported by experimental methodologies and visual representations of its mechanism of action.

Core Physicochemical Properties

This compound is the hydrochloride salt of enrofloxacin, a synthetic chemotherapeutic agent from the fluoroquinolone class. The addition of hydrochloride enhances its solubility in aqueous solutions.

Chemical Structure and General Data

-

IUPAC Name: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride

-

CAS Number: 112732-17-9

-

Appearance: White to off-white or pale yellow crystalline powder

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₉H₂₂FN₃O₃ · HCl | |

| Molecular Weight | 395.86 g/mol | |

| Melting Point | >285°C (with decomposition) | |

| approx. 228–235 °C (with decomposition) | ||

| 219-221 °C | ||

| pKa (Enrofloxacin base) | pKa₁ (Carboxylic acid) = 5.94 - 6.06 | |

| pKa₂ (Piperazinyl group) = 7.70 - 8.70 | ||

| UV λmax | 271 - 276 nm |

Note on Melting Point Discrepancy: The observed range in melting points may be attributed to variations in experimental conditions, heating rates, or the presence of different polymorphic or solvated forms of the compound.

Solubility Profile

This compound is sparingly soluble in water. Its solubility is influenced by the pH of the medium and the presence of co-solvents or surfactants.

| Solvent | Solubility | Temperature (°C) | References |

| Water | 10 mg/mL | Not Specified | |

| 146 µg/mL (for enrofloxacin base) | 25 | ||

| Methanol | Slightly soluble | Not Specified | |

| Ethanol | Soluble | Not Specified | |

| 0.1 N HCl | Soluble | 37 | |

| 0.01 N HCl | Soluble | 37 | |

| Phosphate Buffer (pH 7.4) | 182 µg/mL (for enrofloxacin base) | 25 | |

| Chloroform | Practically insoluble | Not Specified |

The solubility of enrofloxacin is pH-dependent, with increased solubility in acidic conditions due to the protonation of the piperazinyl nitrogen.

Stability

This compound is stable in its dry, solid form under ambient conditions. However, it is sensitive to certain environmental factors.

-

Light: Sensitive to light, necessitating storage in light-resistant containers.

-

pH: Sensitive to strong acids and bases. Forced degradation studies have shown degradation under acidic and basic conditions.

-

Temperature: Stable at room temperature. Long-term stability studies of injectable solutions have demonstrated stability for up to two years under recommended storage conditions.

-

Oxidation: Susceptible to oxidation. Forced degradation has been observed in the presence of oxidizing agents like hydrogen peroxide.

Experimental Protocols

This section outlines the methodologies for determining key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of this compound in water.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed, light-protected container (e.g., an amber glass vial).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker water bath is recommended for this purpose.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed to permit the sedimentation of undissolved solid. Alternatively, centrifuge the suspension to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm membrane filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent (e.g., 0.1 N HCl) to a concentration within the linear range of a pre-validated analytical method. Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility of this compound in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines a method for determining the acid dissociation constants (pKa) of enrofloxacin.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa values of enrofloxacin (e.g., pH 2 to 10).

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Preparation of Test Solutions: For each buffer solution, prepare a test solution by adding a small, constant volume of the this compound stock solution to a fixed volume of the buffer. The final concentration of the drug should be low enough to be within the linear range of the spectrophotometer.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of each test solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the fully protonated, neutral, and fully deprotonated species of enrofloxacin.

-

At a selected wavelength where there is a significant difference in absorbance between the different ionic species, plot the absorbance versus the pH of the buffer solutions.

-

The resulting sigmoidal curve can be used to determine the pKa value(s). The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated/deprotonated species and the neutral species.

-

Alternatively, more sophisticated methods involving multi-wavelength analysis and non-linear regression can be employed for more accurate pKa determination.

-

Mechanism of Action and Cellular Effects

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of enrofloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, enrofloxacin stabilizes the transient double-strand breaks created by the enzymes, leading to the inhibition of DNA relegation. This ultimately results in the cessation of DNA synthesis and bacterial cell death.

Figure 1: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by Enrofloxacin.

Induction of Mitochondrial Apoptosis in Eukaryotic Cells

Recent studies have indicated that enrofloxacin can induce apoptosis (programmed cell death) in certain eukaryotic cells, such as chicken cells, through the mitochondrial pathway. This involves changes in mitochondrial morphology, the formation of the apoptosome, and the activation of executive caspases.

Figure 2: Simplified diagram of the mitochondrial apoptosis pathway induced by enrofloxacin.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a pharmaceutical formulation.

Figure 3: A generalized experimental workflow for the analysis of this compound.

This technical guide provides a solid foundation for understanding the key physicochemical properties of this compound. For further in-depth studies, researchers are encouraged to consult the cited literature and perform specific experiments tailored to their research needs.

enrofloxacin hydrochloride synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Enrofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification methods for this compound, a widely used fluoroquinolone antibiotic in veterinary medicine. The document outlines the core chemical reactions, purification strategies, and analytical methods for quality control, supported by experimental protocols and quantitative data.

Synthesis of Enrofloxacin

The most common industrial synthesis of enrofloxacin involves the condensation of 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (also known as fluoroquinolonic acid, FQ acid) with N-ethylpiperazine. This reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.

General Synthesis Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of N-ethylpiperazine displaces the chlorine atom at the C-7 position of the quinolone ring.

Experimental Protocol for Enrofloxacin Synthesis

The following protocol is based on a method described in patent literature, which outlines a one-pot synthesis followed by purification.

Materials:

-

1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate salt

-

N-ethylpiperazine (NEP)

-

Tin(IV) chloride (SnCl₄) (Lewis acid catalyst)

-

Primary isoamyl alcohol (solvent)

-

Dilute hydrochloric acid

-

An alkali solution (e.g., NaOH) for pH adjustment

-

Ethanol for recrystallization

Procedure:

-

To a reaction flask, add the 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate salt, N-ethylpiperazine, SnCl₄, and primary isoamyl alcohol.

-

Control the temperature between 70-140°C and maintain the reaction for 8-10 hours with insulation.

-

Monitor the reaction until the N-ethylpiperazine is completely consumed.

-

Cool the reaction mixture and filter to obtain the solid crude product.

-

Dissolve the solid in dilute hydrochloric acid.

-

Adjust the pH of the solution to 7.2-7.3 using an alkali solution to precipitate the crude enrofloxacin base.

-

Filter the precipitate and recrystallize from ethanol to obtain pure enrofloxacin.[1]

Synthesis Data Summary

| Parameter | Value | Reference |

| Molar Ratio of FQ Acid Salt to NEP | 1:1 to 1:6 | [1] |

| Reaction Temperature | 70-140°C | [1] |

| Reaction Time | 8-10 hours | [1] |

| Overall Yield | 72.2% | [1] |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, by-products, and other impurities. The primary methods for purifying enrofloxacin are recrystallization and salt formation.

Purification by Recrystallization

Recrystallization is a common technique to purify the crude enrofloxacin base before its conversion to the hydrochloride salt, or to purify the final salt form.

Experimental Protocol for Recrystallization of Enrofloxacin Base:

-

The crude enrofloxacin obtained from the synthesis is dissolved in a suitable solvent, such as ethanol or methanol, typically at an elevated temperature to ensure complete dissolution.[2]

-

The hot solution is then cooled slowly to allow for the formation of crystals.

-

The purified crystals are collected by filtration and dried.

Formation of this compound:

To prepare the hydrochloride salt, the purified enrofloxacin base is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting this compound precipitates and is collected by filtration.

Purification via Alternative Salt Formation

The formation of different salts of enrofloxacin can also serve as a purification step and can enhance properties like solubility. Although the final product is the hydrochloride, these methods demonstrate effective purification strategies.

Experimental Protocols for Alternative Salt Formation:

-

Enrofloxacin Tartrate Trihydrate: A 1:1 mixture of enrofloxacin (460 mg, 1.28 mmol) and tartaric acid (180 mg, 1.28 mmol) is added to 12 mL of a water/ethanol/dichloromethane mixed solvent (4:7:3 v/v/v) for crystallization. The product is obtained by filtration and air drying.[3]

-

Enrofloxacin Nicotinate-EtOH Salt Solvate: A 1:1 mixture of enrofloxacin (230 mg, 0.64 mmol) and nicotinic acid (83.7 mg, 0.64 mmol) is added to 5 mL of an ethanol/dichloromethane mixed solvent (3:2 v/v) for crystallization. The resulting crystals are filtered and dried in air.[3]

-

Enrofloxacin Suberate-2EtOH Salt Solvate: A 1:1 mixture of enrofloxacin (230 mg, 0.64 mmol) and suberic acid (110 mg, 0.64 mmol) is added to 4 mL of an ethanol/dichloromethane mixed solvent (1:1 v/v) for crystallization. Crystals are obtained by filtration and drying.[3]

Purification Data Summary

| Salt Form | Solvent System (v/v/v) | Yield | Reference |

| Enrofloxacin Tartrate Trihydrate | Water/Ethanol/Dichloromethane (4:7:3) | 76% | [3] |

| Enrofloxacin Nicotinate-EtOH Solvate | Ethanol/Dichloromethane (3:2) | 86% | [3] |

| Enrofloxacin Suberate-2EtOH Solvate | Ethanol/Dichloromethane (1:1) | 77% | [3] |

Purification Workflow

Impurity Profile

Impurities in enrofloxacin can originate from the synthesis process, degradation, or storage.[4] Common impurities include:

-

Impurity A: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (unreacted starting material).[5]

-

Impurity B: Ciprofloxacin (a metabolite and related substance).[5]

-

Impurity C: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5]

-

Impurity E: 6-chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5]

-

Impurity F: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one.[5]

-

Impurity G: 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5]

These impurities are monitored to meet pharmacopeial standards.[4]

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound and quantifying its impurities.

Typical HPLC Parameters

| Parameter | Description | Reference |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | [6][7] |

| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). A common composition is Acetonitrile:Water (80:20 v/v). | [6][7] |

| Flow Rate | Typically 1.0 mL/min. | [6][7] |

| Detection | UV detection at approximately 270-280 nm. | [6][7] |

| Retention Time | Varies depending on the specific method, but a reported retention time is around 3.405 min. | [7] |

Method Validation

Analytical methods for enrofloxacin are validated according to ICH guidelines, assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).[7] For enrofloxacin, linearity has been demonstrated over a concentration range of 0.1-0.6 µg/mL, with an LOD of 0.001 µg/mL and an LOQ of 0.03 µg/mL in some studies.[7]

This guide provides a foundational understanding of the synthesis and purification of this compound. For process optimization and scale-up, further investigation into specific reaction kinetics, solvent screening, and crystallization conditions is recommended.

References

- 1. CN104292159A - Preparation method of norfloxacin, ciprofloxacin and enrofloxacin - Google Patents [patents.google.com]

- 2. Enrofloxacin synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. veeprho.com [veeprho.com]

- 5. toku-e.com [toku-e.com]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Enrofloxacin Hydrochloride in Dimethyl Sulfoxide (DMSO) and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of enrofloxacin hydrochloride, a broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine. Understanding its solubility in various organic solvents is critical for a range of applications, including in vitro research, formulation development, and analytical testing. This document consolidates available data, outlines standard experimental protocols for solubility determination, and presents a visual workflow for clarity.

It is crucial to distinguish between enrofloxacin free base and its hydrochloride salt, as their physicochemical properties, including solubility, can differ significantly. While data for the free base is more abundant in some cases, this guide focuses on the hydrochloride form as requested, with data for the free base provided for comparative context.

Quantitative Solubility Data

The solubility of a compound is a fundamental property that dictates its handling, formulation, and bioavailability. The following tables summarize the reported solubility of this compound and, for comparison, its free base form in DMSO and other common organic solvents.

Table 1: Solubility of this compound

| Solvent | Chemical Class | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Insoluble[1] | 25 °C | A notable data sheet reports insolubility. This contrasts with the free base. |

| Water | Protic | 4 mg/mL (10.1 mM)[1] | 25 °C | Sparingly soluble; solubility is pH-dependent[2][3][4]. |

| Methanol | Alcohol | Slightly soluble (especially when heated)[2][5] | Not Specified | Very slightly soluble according to other sources[3][4]. |

| Ethanol | Alcohol | Very slightly soluble[4] / Insoluble[1] | Not Specified | Data indicates extremely low solubility. |

| Chloroform | Chlorinated | Slightly soluble[2] / Practically insoluble[3][4] | Not Specified | |

| Non-polar Solvents | Various | Rarely soluble[6] | Not Specified | General observation for this polar salt form. |

Table 2: Solubility of Enrofloxacin (Free Base) for Comparison

| Solvent | Chemical Class | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~1 mg/mL[7][8][9] | Not Specified | Warmed DMSO is recommended[7]. Fresh DMSO is advised as absorbed moisture can reduce solubility[9]. |

| Dimethylformamide (DMF) | Amide | ~10 mg/mL[7][8] | Not Specified | Significantly higher solubility than in DMSO. |

| Acetonitrile | Nitrile | Highest among tested solvents[10][11] | 303.15 K - 321.05 K | Solubility increases with temperature. |

| Acetic Ether (Ethyl Acetate) | Ester | Second highest among tested solvents[10][11] | 303.15 K - 321.05 K | |

| Ethanol | Alcohol | ~1.7 mg/mL[12] | 25 °C | Solubility is greater than in water but lower than in acetonitrile[10][11]. |

| 2-Propanol | Alcohol | Higher than ethanol[10][11] | 303.15 K - 321.05 K | |

| Propylene Glycol (PG) | Diol | ~1.2 mg/mL[12] | 25 °C | |

| Aqueous Buffers | Aqueous | Sparingly soluble[7] | Not Specified | Aqueous solubility at 25°C is approximately 146 µg/mL[12]. |

Experimental Protocol: Equilibrium Solubility Determination

The most common method for determining the thermodynamic solubility of a compound is the static equilibrium method. This protocol ensures that the solvent is fully saturated with the solute at a given temperature.

Objective: To determine the saturation solubility of this compound in a specific organic solvent.

Materials:

-

This compound powder

-

High-purity organic solvent of choice

-

Scintillation vials or sealed conical flasks

-

Magnetic stirrer and stir bars or a shaker incubator

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Calibrated analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or on a magnetic stirrer maintained at a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the samples at a high speed.

-

Sample Collection and Filtration: Carefully collect an aliquot of the clear supernatant. For complete removal of any remaining solid particulates, filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE).

-

Analysis:

-

Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (~276 nm) or HPLC[12][13][14].

-

A standard calibration curve must be prepared in the same solvent to ensure accurate quantification.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualized Workflow: Solubility Determination

The following diagram illustrates the standard experimental workflow for the equilibrium solubility determination method described above.

Caption: Workflow for determining equilibrium solubility.

Discussion and Key Considerations

The available data indicates that This compound has very poor solubility in common non-aqueous organic solvents, particularly DMSO and ethanol [1][4]. This is a critical finding for researchers intending to prepare stock solutions for in vitro assays. While the enrofloxacin free base shows modest solubility of ~1 mg/mL in DMSO, the hydrochloride salt is reported as insoluble[1][7]. This difference is attributed to the high lattice energy of the salt form, which requires a solvent with a high dielectric constant and the ability to solvate both the protonated piperazinyl nitrogen and the chloride counter-ion effectively.

For researchers needing to dissolve the hydrochloride form, aqueous-based systems, particularly at acidic pH, are more suitable[2]. If an organic solvent is required, preliminary solubility tests are strongly recommended rather than relying on data for the free base. The discrepancy in the literature highlights the importance of consulting compound-specific technical data sheets and performing independent verification.

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. chembk.com [chembk.com]

- 3. Enrofloxacin Hcl - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 4. molekula.com [molekula.com]

- 5. This compound | 112732-17-9 [chemicalbook.com]

- 6. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Enrofloxacin ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. selleckchem.com [selleckchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. dissolutiontech.com [dissolutiontech.com]

Understanding the Antibacterial Spectrum of Enrofloxacin Hydrochloride: A Technical Guide

Enrofloxacin hydrochloride, a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of carboxylic acid derivatives, is a cornerstone in veterinary medicine for the treatment of a wide array of bacterial infections.[1][2] Its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, as well as Mycoplasma species, makes it a versatile therapeutic agent for companion animals, livestock, and in aquaculture.[1][3][4][5] This technical guide provides an in-depth analysis of its antibacterial spectrum, mechanism of action, resistance pathways, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of DNA Synthesis

The potent bactericidal activity of this compound is a result of its ability to disrupt essential bacterial DNA processes. The primary targets are two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][5][6]

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the principal target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for the initiation of DNA replication and transcription.

-

Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the separation of interlinked daughter DNA chromosomes following replication, a process known as decatenation.

Enrofloxacin binds to the complex formed between these enzymes and the bacterial DNA.[1][6] This action stabilizes a transient state where the DNA is cleaved, preventing the enzyme from resealing the break. The accumulation of these DNA strand breaks, coupled with the halt of DNA replication and transcription, triggers a cascade of events leading to rapid, concentration-dependent bacterial cell death.[3][7]

Caption: Signaling pathway of Enrofloxacin's mechanism of action.

Antibacterial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity. It is particularly effective against a wide range of Gram-negative bacilli and cocci and many Gram-positive bacteria.[3][7]

Gram-Negative Bacteria:

-

Escherichia coli

-

Salmonella spp.

-

Pseudomonas aeruginosa

-

Klebsiella spp.

-

Enterobacter spp.

-

Campylobacter spp.

-

Shigella spp.

-

Aeromonas spp.

-

Haemophilus spp.

-

Proteus spp.

-

Yersinia spp.

-

Serratia spp.

-

Vibrio spp.

-

Brucella spp.

Gram-Positive Bacteria:

Other Pathogens:

It is important to note that enrofloxacin has weak activity against most anaerobic bacteria and is generally not recommended for treating anaerobic infections.[4][7] Its activity against Streptococcus species can also be variable.[7]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical measure of an antibiotic's potency. The following table summarizes representative MIC ranges for enrofloxacin against several medically significant pathogens.

| Bacterial Species | Type | MIC Range (µg/mL) | References |

| Escherichia coli | Gram-Negative | 0.004 - 0.25 | [1][3][4] |

| Salmonella spp. | Gram-Negative | 0.06 - 0.25 | [1] |

| Pseudomonas aeruginosa | Gram-Negative | 0.05 - 4.0 | [1][3][4] |

| Staphylococcus aureus | Gram-Positive | 0.0925 - 64 | [3] |

| Mannheimia haemolytica | Gram-Negative | 0.16 - 0.5 | [8] |

Note: MIC values can vary significantly between different strains of the same bacterial species and are influenced by the testing methodology.[9]

Mechanisms of Bacterial Resistance

The emergence of bacterial resistance to fluoroquinolones, including enrofloxacin, is a significant concern in both veterinary and human medicine.[1] Bacteria develop resistance primarily through three mechanisms:

-

Target Site Mutations: The most common mechanism involves spontaneous mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC).[1] These mutations alter the enzyme structure, reducing the binding affinity of enrofloxacin and thereby decreasing its efficacy.[1]

-

Reduced Intracellular Concentration: Bacteria can limit the internal concentration of enrofloxacin through two main approaches:

-

Active Efflux Pumps: Overexpression of membrane proteins that function as efflux pumps actively transports the antibiotic out of the cell, preventing it from reaching its target enzymes.[1][10][11]

-

Decreased Porin Expression: Gram-negative bacteria can reduce the influx of the drug by down-regulating the expression of outer membrane porin proteins (like OmpF in E. coli), which serve as channels for the antibiotic to enter the cell.[10][11][12]

-

-

Plasmid-Mediated Resistance: Resistance can be acquired horizontally through plasmids carrying specific genes. These include qnr genes, which protect the target enzymes from fluoroquinolones, and the aac(6')-Ib-cr gene, which encodes an enzyme that modifies and inactivates the drug.[1][13][14]

Caption: Logical relationships of bacterial resistance mechanisms to enrofloxacin.

Experimental Protocols: MIC Determination

The broth microdilution method is a standardized and widely used protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.[15][16]

Key Steps:

-

Preparation of Antibiotic Dilutions: A series of twofold serial dilutions of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[15][16] This creates a gradient of decreasing antibiotic concentrations across the wells.

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown to a specific turbidity, then diluted to a standardized final concentration (typically around 5 x 10⁵ colony-forming units [CFU]/mL).[15]

-

Inoculation: Each well of the microtiter plate (including a positive control well with no antibiotic and a negative control well with no bacteria) is inoculated with the standardized bacterial suspension.[15]

-

Incubation: The plate is incubated under specific conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[15]

-

MIC Determination: After incubation, the plate is examined visually or with a spectrophotometer. The MIC is recorded as the lowest concentration of enrofloxacin that completely inhibits visible bacterial growth.[15]

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

This compound remains a vital antibacterial agent in veterinary medicine due to its broad-spectrum bactericidal activity and favorable pharmacokinetic properties. Its mechanism, targeting the fundamental process of bacterial DNA replication, ensures high potency against a wide range of clinically relevant pathogens. However, the global rise in antibiotic resistance necessitates a thorough understanding of the mechanisms by which bacteria evade its effects. For researchers and drug development professionals, continued surveillance of MIC values and a deep knowledge of resistance pathways are paramount to preserving the efficacy of this important therapeutic class and developing strategies to overcome emerging challenges in animal health.

References

- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 3. Enrofloxacin - Wikipedia [en.wikipedia.org]

- 4. toku-e.com [toku-e.com]

- 5. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 6. researchgate.net [researchgate.net]

- 7. vetsafecare.com [vetsafecare.com]

- 8. researchgate.net [researchgate.net]

- 9. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of antibiotic resistance to enrofloxacin in uropathogenic Escherichia coli in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Enrofloxacin Hydrochloride: A Technical Guide on pKa, Solubility, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, possesses physicochemical properties that are critical to its efficacy and formulation. This technical guide provides an in-depth analysis of the acid dissociation constants (pKa) of enrofloxacin hydrochloride and their profound influence on the drug's behavior in biological systems. Key quantitative data are presented in a structured format, and detailed experimental protocols for pKa determination and pharmacokinetic analysis are outlined. Furthermore, this guide illustrates the antibacterial mechanism of action and explores the emerging understanding of enrofloxacin's interaction with host cell signaling pathways through detailed diagrams.

Physicochemical Properties of Enrofloxacin

Enrofloxacin is a zwitterionic molecule, meaning it contains both acidic and basic functional groups. This characteristic is central to its pH-dependent solubility and absorption. The key physicochemical properties are summarized below.

pKa Values of Enrofloxacin

The acid dissociation constant, pKa, is a measure of the strength of an acid in solution. For a multiprotic molecule like enrofloxacin, multiple pKa values describe the ionization state of its different functional groups at various pH levels. The reported pKa values for enrofloxacin are presented in Table 1. The first pKa (pKa1) corresponds to the carboxylic acid group, while the second (pKa2) is associated with the piperazinyl group.[1]

| Parameter | Reported Value 1[2] | Reported Value 2[3] | Reported Value 3[1] |

| pKa1 (Carboxylic Acid) | 6.06 | 5.94 | 5.9 |

| pKa2 (Piperazinyl Group) | 7.70 | 8.70 | 8.0 |

| Isoelectric Point (pI) | 6.85 | 7.32 | - |

Table 1: Reported pKa Values and Isoelectric Point of Enrofloxacin

The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. Near this pH, enrofloxacin exists predominantly as a zwitterion, which contributes to its low aqueous solubility.[3]

Relevance of pKa in Biological Buffers

The pKa values of enrofloxacin are of paramount importance in understanding its behavior in biological systems, which are buffered at physiological pH (typically around 7.4). The ionization state of the drug, dictated by the surrounding pH, directly influences its solubility, absorption, distribution, and ultimately, its bioavailability.

Enrofloxacin's amphoteric nature means its solubility is pH-dependent. At acidic pH, the piperazinyl group is protonated, increasing its aqueous solubility. Conversely, in alkaline conditions, the carboxylic acid group is deprotonated, which also enhances solubility. However, near its isoelectric point (around pH 7.32), the molecule has minimal solubility. This poor water solubility at physiological pH can limit its oral absorption and bioavailability.[4]

To overcome this limitation, enrofloxacin is often formulated as a salt, such as this compound. The hydrochloride salt form (Enro-C) has been shown to have significantly higher water solubility compared to the parent compound, leading to improved bioavailability.[5] Another approach to enhance solubility is the formation of other salts, like enrofloxacin mesylate, which has demonstrated a dramatic increase in aqueous solubility and oral bioavailability.[2]

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa values of ionizable compounds.

Principle: A solution of the drug is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the acidic and basic forms of an ionizable group are present in equal concentrations, which corresponds to the midpoint of the buffer region in the titration curve.

Apparatus and Reagents:

-

pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

This compound sample

-

Deionized water (degassed)

-

Potassium chloride (KCl) for maintaining constant ionic strength

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known concentration (e.g., 1 mM). An organic co-solvent may be used if solubility is an issue, with appropriate corrections applied.

-

Titration Setup: Place the sample solution in a thermostatted vessel, introduce a magnetic stir bar, and immerse the calibrated pH electrode. Maintain a constant ionic strength using a background electrolyte like KCl.

-

Acidic Titration: If starting with the hydrochloride salt, titrate the solution with standardized NaOH. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Basic Titration: To determine both pKa values, the solution can be first acidified with a known amount of HCl and then titrated with NaOH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve, which are more accurately found by plotting the first or second derivative of the curve. The pH at the half-equivalence point for each ionizable group corresponds to its pKa.

Caption: Workflow for pKa determination.

Pharmacokinetic Study Workflow

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Principle: After administering the drug to test subjects, blood samples are collected at various time points. The concentration of the drug in the plasma is then measured using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Experimental Animals: The choice of animal model (e.g., rabbits, dogs) depends on the research objectives. All animal procedures must be conducted in accordance with ethical guidelines.

Procedure:

-

Dosing: Administer a single dose of this compound to the animals (e.g., 10 mg/kg orally).

-

Blood Sampling: Collect blood samples from a suitable vein (e.g., ear vein in rabbits) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation: Precipitate proteins from the plasma samples (e.g., with acetonitrile) and extract the drug.

-

HPLC Analysis: Analyze the enrofloxacin concentration in the prepared samples using a validated HPLC method with a suitable detector (e.g., UV or fluorescence).

-

Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Caption: Workflow for a pharmacokinetic study.

Signaling Pathways and Mechanism of Action

Antibacterial Mechanism of Action

Enrofloxacin's primary mechanism of action is the inhibition of bacterial DNA synthesis. It targets two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target.

-

Topoisomerase IV: This enzyme is responsible for decatenating daughter chromosomes following DNA replication. It is the main target in Gram-positive bacteria.

By inhibiting these enzymes, enrofloxacin leads to a rapid cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.

Caption: Enrofloxacin's antibacterial action.

Interaction with Host Cell Signaling Pathways

Recent research has indicated that enrofloxacin may also exert effects on host cell signaling pathways, suggesting potential immunomodulatory and other biological activities beyond its antibacterial properties.

-

NF-κB Pathway: Exposure of macrophages to enrofloxacin has been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This can lead to an immune response that includes the production of reactive oxygen species and cytokines.

-

mTOR Signaling: Enrofloxacin has been found to affect the mTOR (mammalian target of rapamycin) signaling pathway, which is involved in various cellular processes, including inflammatory responses.

-

Endocrine Signaling: Some studies suggest that enrofloxacin and its metabolite, ciprofloxacin, may have reproductive toxicity by interfering with endocrine signaling pathways.

Caption: Enrofloxacin's host cell effects.

Conclusion

The pKa values of this compound are fundamental to its pharmaceutical properties. A thorough understanding of how pH influences its ionization state is crucial for the development of effective formulations with optimal solubility and bioavailability. The provided experimental protocols offer a framework for the precise determination of these critical parameters and for evaluating the pharmacokinetic profile of enrofloxacin. While its primary mechanism of action as a bacterial DNA synthesis inhibitor is well-established, ongoing research into its interactions with host cell signaling pathways may reveal new therapeutic implications and considerations for its use. This guide serves as a valuable resource for professionals in the field of drug development and veterinary medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Broad spectrum antibiotic enrofloxacin modulates contact sensitivity through gut microbiota in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Enrofloxacin on the Microbiome, Metabolome, and Abundance of Antibiotic Resistance Genes in the Chicken Cecum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of enrofloxacin and ciprofloxacin in foods of animal origin by capillary electrophoresis with field amplified sample stacking-sweeping technique - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Enrofloxacin Against Gram-Positive Bacteria: A Technical Guide

Introduction

Enrofloxacin is a synthetic, broad-spectrum antimicrobial agent belonging to the fluoroquinolone class of antibiotics.[1] It is widely utilized in veterinary medicine to treat a variety of bacterial infections.[2] While initially developed for their potent activity against Gram-negative aerobes, newer generation fluoroquinolones like enrofloxacin have demonstrated significant efficacy against a range of Gram-positive pathogens.[3] This technical guide provides an in-depth overview of the in vitro activity of enrofloxacin against Gram-positive bacteria, detailing its mechanism of action, quantitative susceptibility data, relevant experimental protocols, and mechanisms of bacterial resistance.

Mechanism of Action

Enrofloxacin exerts its bactericidal effect by inhibiting enzymes essential for bacterial DNA synthesis.[4] The primary targets for fluoroquinolones are DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[2][5] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair.[4][6]

In Gram-positive bacteria, the primary target of enrofloxacin is topoisomerase IV .[7][8] Enrofloxacin binds to the complex formed by topoisomerase IV and DNA at the cleavage-ligation site.[2][9] This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands.[9] This interruption of the DNA replication process leads to the fragmentation of the bacterial chromosome and ultimately results in rapid cell death.[7] While DNA gyrase is the main target in Gram-negative bacteria, it also serves as a secondary target in Gram-positive organisms.[7][8]

References

- 1. dovepress.com [dovepress.com]

- 2. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antimicrobial activity of marbofloxacin and enrofloxacin against bacterial strains isolated from companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

exploratory studies on enrofloxacin hydrochloride metabolites

An In-depth Technical Guide to the Exploratory Studies of Enrofloxacin Hydrochloride Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of this compound, a fluoroquinolone antibiotic extensively used in veterinary medicine. Understanding the biotransformation of enrofloxacin is crucial for optimizing its therapeutic efficacy, ensuring animal and human safety, and meeting regulatory standards. This document details the identified metabolites, presents quantitative pharmacokinetic data, outlines experimental protocols, and visualizes key metabolic and experimental pathways.

Enrofloxacin Metabolism and Biotransformation

Enrofloxacin undergoes various metabolic transformations that differ across animal species. The primary and most well-documented metabolic pathway is the N-deethylation of the piperazine ring to form ciprofloxacin, which is also a potent antimicrobial agent.[1][2] This biotransformation contributes significantly to the overall therapeutic effect of enrofloxacin administration.[3][4] Other reported metabolic processes include N-oxidation, glucuronide conjugation, oxidative decarboxylation, defluorination, and the opening of the piperazinyl ring.[5][6]

In broiler chickens, a study identified 31 different metabolites, with ciprofloxacin and desethylene-enrofloxacin being the most significant.[7] Fungal biotransformation studies have also identified metabolites such as enrofloxacin N-oxide, N-acetylciprofloxacin, and desethylene-enrofloxacin.[8]

Key Metabolic Pathways

The principal routes of enrofloxacin biotransformation involve modifications to the piperazine ring and the quinolone core. The conversion to ciprofloxacin is a key step, as ciprofloxacin itself has strong antibacterial properties.[9] Further metabolism of ciprofloxacin can lead to the formation of metabolites like oxociprofloxacin and sulfociprofloxacin.[9]

Caption: Primary metabolic pathways of enrofloxacin.

Quantitative Data: Pharmacokinetics of Enrofloxacin and Ciprofloxacin

The pharmacokinetic parameters of enrofloxacin and its primary metabolite, ciprofloxacin, vary significantly depending on the animal species, route of administration, and dosage. The tables below summarize key pharmacokinetic data from various studies.

Table 1: Pharmacokinetic Parameters of Enrofloxacin and Ciprofloxacin in Various Species

| Species | Administration | Dose | Analyte | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Reference |

| Nanyang Cattle | IV | 2.5 mg/kg | Ciprofloxacin | 0.315 ± 0.017 | 0.958 ± 0.102 | - | [10] |

| Nanyang Cattle | IM | 2.5 mg/kg | Ciprofloxacin | 0.071 ± 0.006 | 3 ± 1.095 | - | [10] |

| Badri Cows | IV | 7.5 mg/kg | Ciprofloxacin | 0.12 ± 0.01 | 1.0 | - | [11] |

| Dogs | IV | 5 mg/kg | Ciprofloxacin | 0.2 | 2.2 | - | [3] |

| Dogs | Oral | 5 mg/kg | Ciprofloxacin | 0.2 | 3.6 | - | [3] |

| Black Rockfish (13°C) | Oral | 10 mg/kg | Ciprofloxacin | 0.04 ± 0.02 | 3.0 | - | [4] |

| Black Rockfish (22°C) | Oral | 10 mg/kg | Ciprofloxacin | 0.10 ± 0.03 | 6.0 | - | [4] |

| Prairie Dogs | SC | 20 mg/kg | Enrofloxacin | 4.90 (3.44-6.08) | 1.59 (0.5-2.0) | 4.63 (4.02-5.2) | [12] |

Note: Data are presented as mean ± SD or mean (range) where available. Cmax = Maximum Plasma Concentration; Tmax = Time to reach Cmax; t1/2 = Elimination Half-life.

Table 2: Enrofloxacin and Ciprofloxacin Residues in Laying Hens (Combined Administration with Tilmicosin)

| Analyte | Peak Concentration in Eggs (µg/kg) | Day of Peak Concentration | Reference |

| Enrofloxacin | 1256.41 ± 226.10 | Day 5 of administration | [13] |

| Ciprofloxacin | 93.22 ± 22.79 | Day 5 of administration | [13] |

Experimental Protocols

The analysis of enrofloxacin and its metabolites requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.[14][15]

Sample Preparation and Extraction

Effective extraction of analytes from complex biological matrices is a critical first step.

-

Tissue Samples (Liver, Muscle): Homogenized tissue is typically extracted using a solvent combination, such as 5% phosphoric acid in 50% acetonitrile in water.[14] This is often followed by a protein precipitation step (e.g., deep freezing) and centrifugation to separate the liquid phase for analysis.[14]

-

Plasma/Serum Samples: Protein precipitation is achieved by adding solvents like methanol or acetonitrile.[16] The mixture is vortexed and centrifuged, and the resulting supernatant is filtered before injection into the analytical system.[16]

-

Milk Samples: Milk is often treated with a buffer (e.g., phosphate buffer) and then subjected to liquid-liquid extraction or solid-phase extraction (SPE) on a C18 cartridge for cleanup and concentration of the analytes.[17]

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase columns, such as C18, are commonly used for separation.[15][18]

-

Mobile Phase: A gradient elution is often employed, typically consisting of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[18][19]

-

Detection: Fluorescence detection is highly sensitive for fluoroquinolones, with typical excitation and emission wavelengths around 276-280 nm and 418-455 nm, respectively.[18][20] Diode-Array Detection (DAD) can also be used.[17]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used, as it provides a strong response for the protonated precursor ions [M+H]+ of enrofloxacin and its metabolites.[15]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[15]

-

Mass Transitions: For enrofloxacin, the precursor ion is m/z 360, and for ciprofloxacin, it is m/z 332.[15]

-

Caption: General experimental workflow for metabolite analysis.

In Vitro and In Vivo Studies

-

In Vitro Studies: These are often used to investigate specific metabolic pathways. For example, rat liver microsomes are used to study the inhibitory effects of enrofloxacin on cytochrome P-450 (P450) enzymes.[21][22] By measuring the activity of specific P450 isozymes (like P450IA1 and IA2) in the presence of enrofloxacin, researchers can assess the potential for drug-drug interactions.[21][22]

-

In Vivo Studies: These studies involve administering enrofloxacin to live animals to understand its complete pharmacokinetic and metabolic profile.[10][12] A typical protocol involves:

-

Administering a single dose of enrofloxacin via a specific route (e.g., intravenous, intramuscular, subcutaneous, or oral).[12]

-

Collecting blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-administration).[12]

-

Separating plasma or serum and storing it frozen until analysis.

-

Analyzing the samples using a validated method (e.g., LC-MS/MS) to determine the concentrations of enrofloxacin and its metabolites.

-

Performing non-compartmental pharmacokinetic analysis to calculate parameters like Cmax, Tmax, AUC, and elimination half-life.[12]

-

Pharmacological Implications and Signaling

The metabolism of enrofloxacin has direct consequences for its overall efficacy and safety. The biotransformation to ciprofloxacin is particularly important as it extends the spectrum and duration of antimicrobial activity.

Contribution of Metabolites to Efficacy

Ciprofloxacin is a highly active antimicrobial agent, and its formation in vivo means that the animal is effectively treated by two active compounds. This dual action can enhance the therapeutic outcome, especially against bacteria that may be more susceptible to ciprofloxacin than to the parent drug.

Caption: Contribution of metabolism to overall drug efficacy.

Cytochrome P450 Interactions

Studies have shown that enrofloxacin can inhibit hepatic cytochrome P450 enzymes, specifically the P450IA subfamily (CYP1A1 and CYP1A2) in rats.[21][22] This inhibition is concentration-dependent and suggests that caution should be exercised when co-administering enrofloxacin with other drugs that are metabolized by these enzymes, as it could lead to altered drug clearance and potential toxicity.[21]

References

- 1. Dispositions of enrofloxacin and its major metabolite ciprofloxacin in Thai swamp buffaloes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin after intravenous and oral administration of enrofloxacin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic study of enrofloxacin and metabolic profile modifications in broiler chicken tissues after drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbiological Transformation of Enrofloxacin by the Fungus Mucor ramannianus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. Pharmacokinetics of Enrofloxacin and Its Metabolite Ciprofloxacin in Nanyang Cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of Enrofloxacin and its Metabolite Ciprofloxacin in Badri Cows [arccjournals.com]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. mdpi.com [mdpi.com]

- 14. Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid [arccjournals.com]

- 15. html.rhhz.net [html.rhhz.net]

- 16. ovid.com [ovid.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of enrofloxacin and its primary metabolite, ciprofloxacin, in pig tissues. Application to residue studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro and in vivo study of the effects of enrofloxacin on hepatic cytochrome P-450. Potential for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Initial Toxicity Screening of Enrofloxacin Hydrochloride in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity, widely used in veterinary medicine to treat bacterial infections. However, concerns regarding its potential toxicity to eukaryotic cells necessitate thorough in vitro screening to ensure its safe and effective use. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound in various cell lines, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying toxicological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and safety assessment.

Cytotoxicity and Genotoxicity of this compound

Enrofloxacin has been shown to induce both cytotoxic and genotoxic effects in a variety of cell lines. The extent of this toxicity is dependent on the concentration of the drug and the specific cell type.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from in vitro toxicity studies of this compound.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |

| Bovine Peripheral Lymphocytes | MTT | 50, 100, 150 µg/mL | 24 h | Significant decrease in cell viability at all concentrations.[1][2] | [1][2] |

| Bovine Cumulus Cells | MTT | 50, 100, 150 µg/mL | 24 h | Significant inhibition of cell viability at 150 µg/mL.[1] | [1] |

| Human Hepatocytes (THLE-2) | CCK-8 | 25 - 500 µg/L | 72 h | Dose-dependent inhibition of cell proliferation.[3] | [3] |

| Canine Tendon Cells | XTT | 10 - 200 µg/mL | 2 - 6 days | Dose-dependent inhibition of cell proliferation.[4] | [4] |

| Canine Chondrocytes | XTT | 10 - 200 µg/mL | 2 - 6 days | Dose-dependent inhibition of cell proliferation.[4] | [4] |

| Chicken Fibroblasts (UMNSAH/DF-1) | Apoptosis Assays | Not Specified | Not Specified | Induction of apoptosis.[5] | [5] |

Table 2: Genotoxicity of this compound in Various Cell Lines

| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |

| Bovine Peripheral Lymphocytes | Comet Assay | 50, 100, 150 µg/mL | 24 h | Significant DNA damage at all concentrations.[1][2] | [1][2] |

| Bovine Peripheral Lymphocytes | CBMN cyt Assay | 50, 100 µg/mL | 24 h | Increased frequency of micronuclei.[1][2] | [1][2] |

| Bovine Cumulus Cells | Comet Assay | 50, 100, 150 µg/mL | 24 h | No significant DNA damage.[1] | [1] |

| Bovine Cumulus Cells | CBMN cyt Assay | 50, 100, 150 µg/mL | 24 h | No significant increase in micronuclei frequency.[1] | [1] |

| Human Lymphocytes | Chromosomal Aberration Test | Not Specified | Not Specified | Induction of chromosomal aberrations.[6] | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicity screening results. The following sections outline the protocols for the key assays used to assess the cytotoxicity and genotoxicity of this compound.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

-

Treatment: Expose the cells to various concentrations of this compound (e.g., 50, 100, 150 µg/mL) and a negative control for 24 hours.[1][2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the negative control.

Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol:

-

Cell Preparation: Treat cells with this compound as described for the cytotoxicity assay.[1][2]

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) to remove cell membranes and cytoplasm, leaving behind the nuclear material.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide).

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software.

Cytokinesis-Block Micronucleus Cytome (CBMN cyt) Assay for Genotoxicity

The CBMN cyt assay is a comprehensive method to assess chromosome damage by measuring the frequency of micronuclei in cells that have completed one nuclear division.

Protocol:

-

Cell Culture and Treatment: Culture cells and expose them to this compound.[1][2]

-

Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

Signaling Pathways in this compound Toxicity

The toxic effects of this compound are mediated through specific signaling pathways, primarily involving the induction of oxidative stress and apoptosis.

Oxidative Stress Induction

Enrofloxacin has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[7][8][9] This imbalance between ROS generation and the cell's antioxidant capacity can cause damage to cellular components, including DNA, proteins, and lipids.

Mitochondrial Pathway of Apoptosis

A key mechanism of enrofloxacin-induced cell death is the activation of the mitochondrial pathway of apoptosis.[5] This process is characterized by changes in mitochondrial morphology, the formation of the apoptosome, and the activation of executive caspases.[5]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols and the key signaling pathways involved in this compound toxicity.

References

- 1. Cytotoxic and genotoxic effects induced by enrofloxacin-based antibiotic formulation Floxagen® in two experimental models of bovine cells in vitro: peripheral lymphocytes and cumulus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 3. mdpi.com [mdpi.com]

- 4. The effects of enrofloxacin on canine tendon cells and chondrocytes proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of the mitochondrial pathway of apoptosis by enrofloxacin in the context of the safety issue of its use in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Toxicity induced by ciprofloxacin and enrofloxacin: oxidative stress and metabolism [ouci.dntb.gov.ua]

- 8. Toxicity induced by ciprofloxacin and enrofloxacin: oxidative stress and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Determination of Enrofloxacin Hydrochloride Minimum Inhibitory Concentration (MIC) in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) of enrofloxacin hydrochloride is a critical step in antimicrobial susceptibility testing (AST). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[1] This value is essential for understanding the potency of the antibiotic, monitoring the emergence of resistance, and guiding appropriate therapeutic dosage regimens.[2][3]

This application note provides detailed protocols for determining the MIC of this compound in bacteria using the internationally recognized broth microdilution and agar dilution methods, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Principle of the Method

Both the broth microdilution and agar dilution methods are based on exposing a standardized bacterial inoculum to serial dilutions of this compound. After a specified incubation period, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of this compound that inhibits this visible growth.[1] These quantitative methods are considered the gold standard for MIC determination.[4]

Materials and Reagents

A comprehensive list of materials and reagents required for both broth microdilution and agar dilution methods is provided in Table 1.

Table 1: Materials and Reagents for this compound MIC Determination

| Category | Item |

| Antimicrobial Agent | This compound powder (analytical grade) |

| Solvents | 0.1 N NaOH, Sterile deionized water |

| Bacterial Cultures | Test bacterial isolates, Quality Control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)[5][6] |

| Growth Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB), Mueller-Hinton Agar (MHA)[4][5] |

| Labware (Broth Method) | Sterile 96-well microtiter plates (U- or flat-bottom), sterile reagent reservoirs, multichannel pipettes, sterile pipette tips[7] |

| Labware (Agar Method) | Sterile petri dishes (100 mm or 150 mm), sterile tubes for serial dilutions, inoculating device (e.g., multipoint replicator)[8] |

| Equipment | Incubator (35°C ± 2°C), vortex mixer, spectrophotometer or McFarland turbidity standards, biosafety cabinet, micropipettes, pH meter |

| Other Reagents | Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS) |

Experimental Protocols

Preparation of this compound Stock Solution

Due to the poor water solubility of enrofloxacin, a stock solution is typically prepared using a small amount of 0.1 N NaOH followed by dilution with sterile deionized water.

-

Weighing: Accurately weigh the required amount of this compound powder based on its potency.

-

Dissolving: Dissolve the powder in a small volume of 0.1 N NaOH.

-

Dilution: Add sterile deionized water to reach the final desired stock concentration (e.g., 1280 µg/mL).

-

Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

Storage: Store the stock solution in aliquots at -20°C or colder.[9]

Broth Microdilution Method

This method is performed in 96-well microtiter plates and is suitable for testing multiple isolates simultaneously.[7][10]

-

Preparation of Working Solutions: Prepare a 2x concentrated working solution of enrofloxacin from the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). For a final test range of 0.008 to 16 µg/mL, the initial 2x working solution would be 32 µg/mL.

-

Plate Preparation:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the 2x enrofloxacin working solution to the wells in the first column, resulting in the highest desired concentration.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution well.[7] This will result in 100 µL of varying enrofloxacin concentrations in each well.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]

-

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate.[4] This will bring the total volume in each well to 150 µL and dilute the enrofloxacin to its final test concentration.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum.

-

Sterility Control: A well containing only CAMHB.

-

-

Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

Agar Dilution Method

This method involves incorporating the antibiotic into the agar medium. It is laborious but allows for the testing of multiple isolates on a single plate.[5][8]

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of sterile tubes, each containing a specific concentration of this compound that is 10 times the final desired concentration in the agar.

-

Melt Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.

-

For each concentration, add 1 part of the 10x enrofloxacin solution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of MHA).[8]

-